

The Enigmatic Alkaloid: Unraveling the Discovery and Isolation of 10-Hydroxydihydroperaksine

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Compound of Interest

Compound Name: 10-Hydroxydihydroperaksine

Cat. No.: B15591258

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For the attention of researchers, scientists, and professionals in drug development, this technical guide addresses the current scientific understanding of **10-Hydroxydihydroperaksine**, a natural alkaloid of interest. Despite its availability from commercial suppliers, a thorough review of accessible scientific literature reveals a conspicuous absence of primary research detailing its initial discovery, isolation, and characterization. This document summarizes the available information and highlights the knowledge gaps that present opportunities for future research.

10-Hydroxydihydroperaksine is identified as a natural alkaloid found in the herbs of *Rauvolfia verticillata*.^{[1][2]} This plant genus, *Rauvolfia*, is well-known for producing a wide array of indole alkaloids with significant pharmacological activities. However, the specific details surrounding the initial identification and extraction of **10-Hydroxydihydroperaksine** from this source remain unpublished or are not indexed in readily accessible scientific databases.

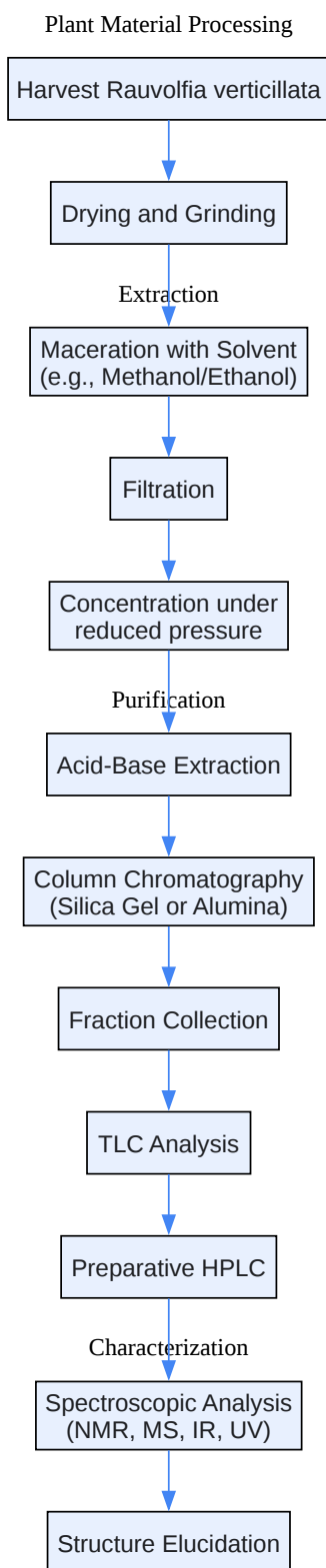
Physicochemical Properties

While the procedural history of its discovery is elusive, fundamental physicochemical data for **10-Hydroxydihydroperaksine** has been established and is presented below. This information is critical for any future research involving its synthesis, characterization, or biological screening.

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₄ N ₂ O ₃	[1]
Molecular Weight	328.4 g/mol	[1]
IUPAC Name	13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.0 ² , ¹⁰ .0 ⁴ , ⁹ .0 ¹² , ¹⁷]octadeca-2(10),4(9),5,7-tetraen-7-ol	[1]
CAS Number	451478-47-0	[1]
Appearance	Powder	[1]
Purity	>98%	[1]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]

Hypothetical Isolation and Discovery Workflow

In the absence of a published experimental protocol for **10-Hydroxydihydroperaksine**, a generalized workflow for the isolation of alkaloids from a plant source like *Rauvolfia verticillata* can be proposed. This hypothetical process, illustrated in the diagram below, is based on standard phytochemical techniques and serves as a foundational methodology for researchers aiming to isolate this and similar compounds.

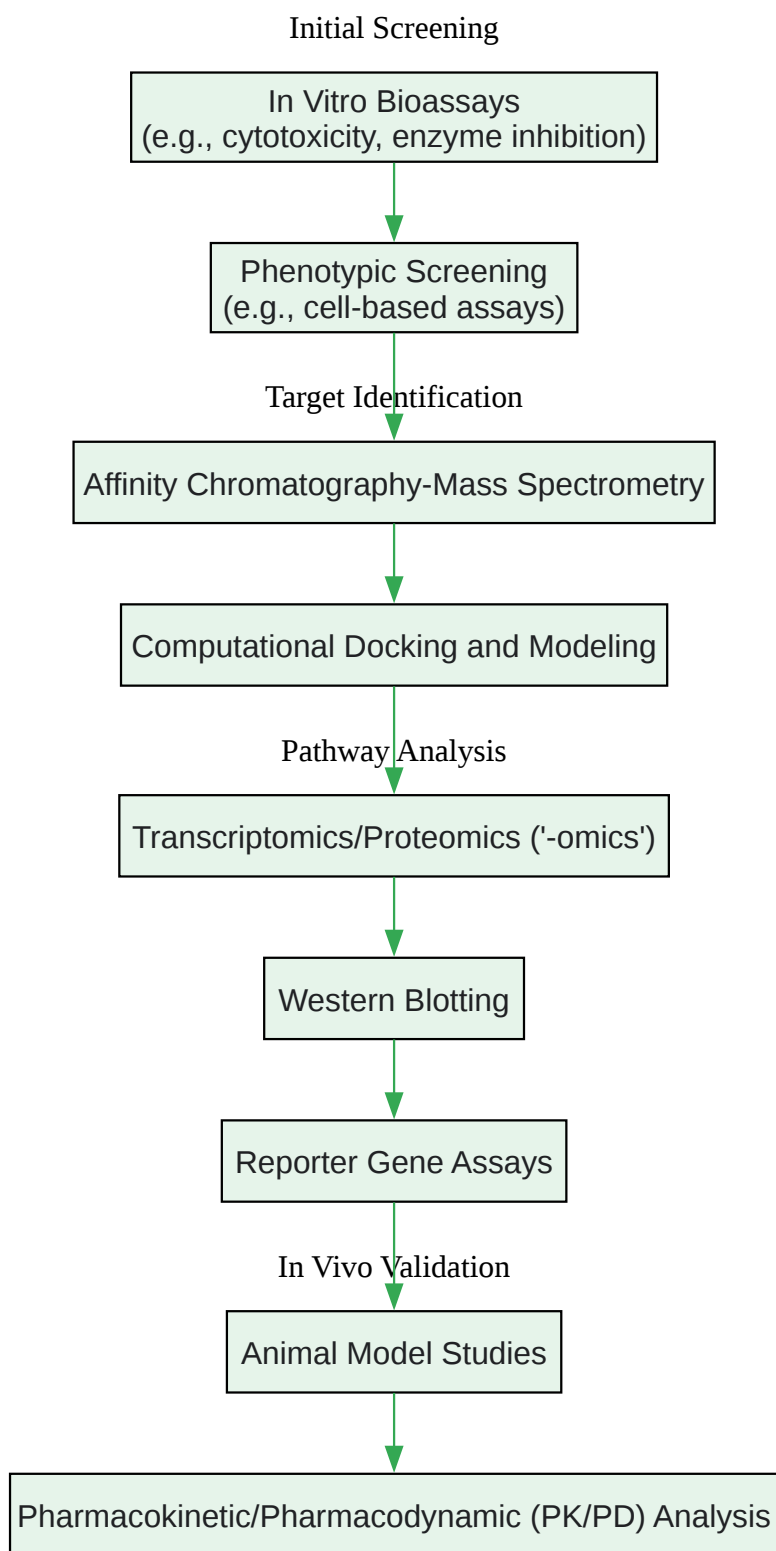


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Caption: Hypothetical workflow for the isolation and characterization of **10-Hydroxydihydroperaksine**.

Biological Activity and Signaling Pathways: A Call for Investigation

A comprehensive search of scientific literature did not yield any studies on the biological activity of **10-Hydroxydihydroperaksine**. Consequently, there is no information available regarding its potential mechanisms of action or any signaling pathways it may modulate. This represents a significant knowledge gap and a promising area for future pharmacological research. The workflow for investigating the biological activity of a novel compound is outlined below.



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Caption: Proposed workflow for the investigation of the biological activity of **10-Hydroxydihydroperaksine**.

Future Directions and Conclusion

The lack of primary literature on the discovery and biological activity of **10-Hydroxydihydroperaksine** presents a unique opportunity for the scientific community. The foundational physicochemical data is available, and the compound can be procured. Future research should prioritize the following:

- **Confirmation of Natural Occurrence:** A thorough phytochemical investigation of *Rauvolfia verticillata* to confirm the presence and quantify the yield of **10-Hydroxydihydroperaksine**.
- **Total Synthesis:** The development of a synthetic route to produce the compound in larger quantities for extensive biological screening.
- **Biological Screening:** A comprehensive evaluation of its bioactivity across a range of assays to identify potential therapeutic applications.
- **Mechanism of Action Studies:** Elucidation of its molecular targets and the signaling pathways it modulates.

In conclusion, **10-Hydroxydihydroperaksine** remains an enigmatic alkaloid. While its basic chemical identity is known, the scientific narrative of its discovery, isolation, and biological function is yet to be written. This guide serves as a summary of the current knowledge and a call to action for researchers to explore the untapped potential of this intriguing natural product.

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- 1. NP-MRD: ¹H NMR Spectrum (1D, 500 MHz, H₂O, predicted) (NP0224551) [np-mrd.org]

- 2. The Isolation of Reserpine from Rauwolfia canescens Linn | Semantic Scholar [semanticscholar.org]
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